molecular formula C12H10N4O2 B2659198 2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole-6-carboxylic acid CAS No. 1152837-10-9

2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole-6-carboxylic acid

Cat. No. B2659198
CAS RN: 1152837-10-9
M. Wt: 242.238
InChI Key: NYHWSMLJQIFFIY-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” is a compound that has a molecular weight of 121.14 . It appears as a colorless to yellow liquid or semi-solid or solid or lump .


Synthesis Analysis

While specific synthesis information for “2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole-6-carboxylic acid” was not found, related compounds such as “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” have been synthesized .


Molecular Structure Analysis

The InChI code for “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” is 1S/C6H7N3/c1-9-5-6 (2-3-7)4-8-9/h4-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

“2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” is a colorless to yellow liquid or semi-solid or solid or lump . It has a molecular weight of 121.14 .

Safety and Hazards

“2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P310, P338, P351 .

Future Directions

While specific future directions for “2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole-6-carboxylic acid” were not found, related compounds are being studied for their potential therapeutic effects .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-16-6-8(5-13-16)11-14-9-3-2-7(12(17)18)4-10(9)15-11/h2-6H,1H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHWSMLJQIFFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole-6-carboxylic acid

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